2-(2,5-Dimethoxyphenyl)acetamide
Overview
Description
2-(2,5-Dimethoxyphenyl)acetamide, also known as DMAA, is a synthetic compound that belongs to the family of amphetamines. It was originally developed as a nasal decongestant but later gained popularity as a dietary supplement and performance enhancer. DMAA has been the subject of extensive scientific research due to its potential benefits and risks.
Scientific Research Applications
Synthesis and Chemical Reactions
- Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization: A study by Chikaoka et al. (2003) reported on the synthesis of erythrinanes using Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides. This method was applied to a formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid (Chikaoka et al., 2003).
- Facile Synthesis of Crispine A: King (2007) described a high-yielding cyclization of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to synthesize (±)-crispine A, indicating the compound's potential as a key intermediate in organic synthesis (King, 2007).
Analytical Chemistry Applications
- Fluorescent Probe for Carbonyl Compounds: Houdier et al. (2000) utilized 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (a derivative) as a molecular probe for measuring carbonyl compounds in water samples. This research highlights the utility of derivatives in sensitive environmental monitoring (Houdier et al., 2000).
Pharmaceutical Research
- Synthesis of Anticonvulsants: Pękala et al. (2011) synthesized and investigated a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides for their anticonvulsant activity. These studies highlight the potential therapeutic applications of such compounds (Pękala et al., 2011).
Materials Science and Nanotechnology
- Enhancing Antioxidant Capacity: Adelakun et al. (2012) investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol for the production of compounds with higher antioxidant capacity. The study demonstrates the potential application of derivatives in developing bioactive compounds (Adelakun et al., 2012).
Environmental Science
- Detection of Acetamide in Interstellar Medium: Foo et al. (2018) explored the formation of acetamide in the interstellar medium, providing insights into the astrochemical significance of such compounds (Foo et al., 2018).
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKPHGJVHWZEFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299845 | |
Record name | 2-(2,5-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18086-23-2 | |
Record name | NSC133248 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,5-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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